![molecular formula C22H20ClN3O2S B3536544 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3536544.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
Overview
Description
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of CDK2, CDK9, and CDK11, which are involved in the regulation of cell cycle progression and transcriptional control. By inhibiting these kinases, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of the DNA damage response kinase ATM, which plays a critical role in the repair of DNA damage.
Biochemical and Physiological Effects:
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been demonstrated to inhibit the activity of ATM, which plays a critical role in the repair of DNA damage. Additionally, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide also has limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments. Additionally, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide. One area of research is to further investigate its potential therapeutic applications in cancer treatment. Additionally, future research could focus on optimizing the synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide to improve its yield and purity. Finally, research could be conducted to identify other kinases that N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide may inhibit, which could lead to the development of new therapeutic targets for cancer treatment.
Scientific Research Applications
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK2, CDK9, and CDK11, which play critical roles in cell cycle regulation and transcriptional control. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c23-17-9-7-16(8-10-17)22(28)26-13-11-25(12-14-26)19-5-2-1-4-18(19)24-21(27)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDZWPMMQYATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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